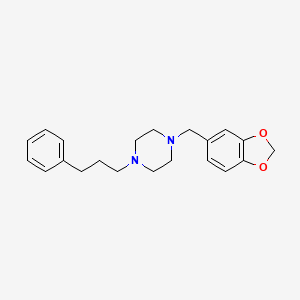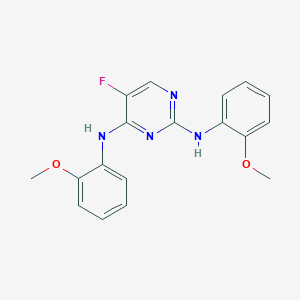![molecular formula C18H18F4N2 B5690015 1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a popular research chemical that has gained attention due to its psychoactive effects. TFMPP is often used in laboratory experiments to study its mechanism of action and its effects on the brain and body.
作用機序
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, leading to its psychoactive effects. TFMPP has also been shown to have an affinity for dopamine receptors, although its effects on dopamine are not well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to have psychoactive effects, including hallucinations, altered perception, and euphoria. It has also been shown to cause changes in heart rate, blood pressure, and body temperature. TFMPP has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, leading to its hallucinogenic effects. Its effects on other neurotransmitters, such as dopamine, are not well understood.
実験室実験の利点と制限
TFMPP is a useful tool in laboratory experiments to study the effects of piperazine derivatives on the brain and body. Its well-established synthesis method and known mechanism of action make it a reliable model compound. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
将来の方向性
There are several future directions for research on TFMPP. One area of interest is its effects on the dopamine system, as its affinity for dopamine receptors suggests that it may have a role in the regulation of dopamine release. Another area of interest is its potential therapeutic applications, as its serotonin receptor agonist activity may have implications for the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the pharmacological effects of TFMPP and its potential therapeutic applications.
In conclusion, TFMPP is a synthetic compound that has gained attention due to its psychoactive effects. It is widely used in laboratory experiments to study its mechanism of action and its effects on the brain and body. TFMPP acts as a serotonin receptor agonist and has been shown to have hallucinogenic effects. Its well-established synthesis method and known mechanism of action make it a reliable model compound for research purposes. However, its psychoactive effects and potential for abuse limit its availability for research purposes. There are several future directions for research on TFMPP, including its effects on the dopamine system and its potential therapeutic applications.
合成法
TFMPP is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The resulting product is then reacted with piperazine to yield TFMPP. The synthesis method of TFMPP is well-established and has been described in various scientific publications.
科学的研究の応用
TFMPP is widely used in scientific research to study its psychoactive effects and its mechanism of action. It is often used as a model compound to study the effects of piperazine derivatives on the brain and body. TFMPP has been shown to have hallucinogenic effects and has been used in studies to understand the underlying mechanisms of hallucinations. It has also been used to study the effects of serotonin receptor agonists on the brain and body.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-15-5-7-16(8-6-15)24-11-9-23(10-12-24)13-14-3-1-2-4-17(14)18(20,21)22/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCFFDCRQUGKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1-pyrrolidinylcarbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B5689987.png)

![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)
